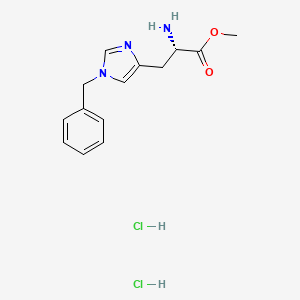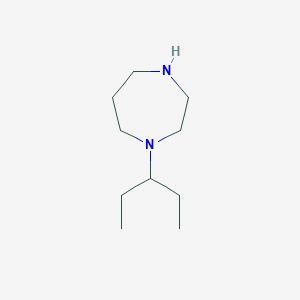![molecular formula C12H16F2N2 B6331219 1-[(2,6-Difluorophenyl)methyl]-1,4-diazepane CAS No. 1179515-18-4](/img/structure/B6331219.png)
1-[(2,6-Difluorophenyl)methyl]-1,4-diazepane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2,6-Difluorophenyl)methyl-1,4-diazepane is a compound that has been studied for its various applications in the field of science. In particular, its synthesis method, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and potential future directions have been explored.
Applications De Recherche Scientifique
1-(2,6-Difluorophenyl)methyl-1,4-diazepane has been studied for its potential applications in the field of science. It has been used as a ligand in the synthesis of various transition metal complexes, as a catalyst in organic reactions, and as a reagent in the synthesis of other compounds. It has also been studied for its potential use in medicinal chemistry and drug design.
Mécanisme D'action
Target of Action
It’s structurally similar to rufinamide, a triazole derivative , which is known to target sodium channels .
Mode of Action
If we consider its structural similarity to rufinamide, it might also stabilize the inactive state of sodium channels, thus closing the ion channels .
Biochemical Pathways
Given its potential similarity to Rufinamide, it might influence the pathways involving sodium channels, affecting neuronal excitability and potentially reducing seizure activity .
Pharmacokinetics
Rufinamide, a structurally similar compound, is known to be rapidly absorbed with a bioavailability of at least 85%, extensively metabolized in the liver, primarily by hydrolysis, and approximately 2% of an administered dose is excreted as unchanged rufinamide in urine .
Result of Action
If it acts similarly to rufinamide, it might help reduce neuronal excitability, potentially reducing seizure activity .
Avantages Et Limitations Des Expériences En Laboratoire
1-(2,6-Difluorophenyl)methyl-1,4-diazepane has several advantages for use in lab experiments. It is relatively inexpensive and readily available, and it is stable under a variety of conditions. It also has a low toxicity profile and is relatively non-reactive. However, it can be difficult to synthesize in the lab, and its reactivity can be unpredictable.
Orientations Futures
1-(2,6-Difluorophenyl)methyl-1,4-diazepane has the potential to be used in a variety of applications in the field of science. Future research could focus on its use as a catalyst in organic reactions, its potential use in medicinal chemistry and drug design, and its potential effects on living organisms. Additionally, further research could explore its potential use in the synthesis of other compounds, its reactivity in different environments, and its potential applications in other fields.
Méthodes De Synthèse
1-(2,6-Difluorophenyl)methyl-1,4-diazepane can be synthesized in the lab through a multi-step process. The first step involves the reaction of 2-fluorophenylmagnesium bromide with 1,4-dioxane in the presence of a base such as sodium hydroxide. This reaction produces a dioxane derivative, which is then reacted with 2,6-difluorobenzaldehyde in the presence of an acid catalyst to form the desired product.
Propriétés
IUPAC Name |
1-[(2,6-difluorophenyl)methyl]-1,4-diazepane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16F2N2/c13-11-3-1-4-12(14)10(11)9-16-7-2-5-15-6-8-16/h1,3-4,15H,2,5-9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PFGDUYKLKKCLLC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCN(C1)CC2=C(C=CC=C2F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16F2N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





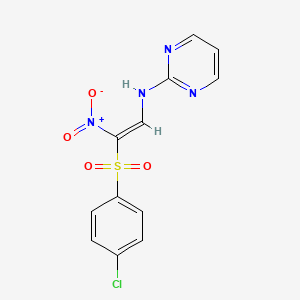


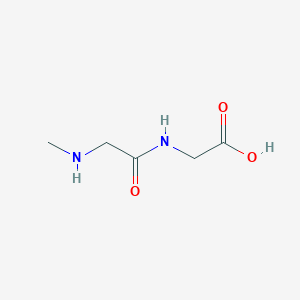
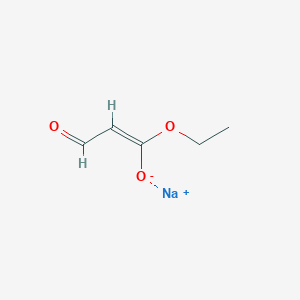
![(2E)-3-[4-(Benzyloxy)phenyl]-1-(furan-2-yl)prop-2-en-1-one](/img/structure/B6331204.png)
